![molecular formula C9H8N2O2 B1610398 2-(2-Cyanophenoxy)acetamide CAS No. 54802-12-9](/img/structure/B1610398.png)
2-(2-Cyanophenoxy)acetamide
Overview
Description
2-(2-Cyanophenoxy)acetamide is an organic compound with the molecular formula C9H8N2O2 It is characterized by the presence of a cyano group (-CN) attached to a phenoxy group, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenoxy)acetamide typically involves the reaction of 2-cyanophenol with chloroacetic anhydride. The reaction proceeds under controlled conditions to yield the desired product. The general reaction scheme is as follows:
Reaction of 2-cyanophenol with chloroacetic anhydride: This step involves the formation of an intermediate, which subsequently undergoes cyclization to form this compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the intermediate. The reaction temperature is maintained at around 70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Condensation Reactions: Reagents such as aldehydes and ketones are used in the presence of acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Substituted phenoxyacetamides.
Condensation Reactions: Heterocyclic compounds such as oxazoles and thiazoles.
Reduction Reactions: Aminophenoxyacetamides.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(2-Cyanophenoxy)acetamide
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- Physical State : Typically appears as a crystalline solid.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Cancer Research : Preliminary studies suggest that the compound exhibits cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism may involve apoptosis induction and enzyme inhibition.
- Anti-inflammatory Activity : In vitro studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.
Materials Science
The unique properties of this compound enable its use in materials science:
- Polymer Synthesis : The compound serves as a building block for synthesizing polymers with specific properties, potentially leading to advancements in material applications such as coatings and adhesives.
- Nanomaterials : Research is ongoing into its use in the development of nanomaterials that could be applied in electronics or drug delivery systems.
Organic Synthesis
In organic synthesis, this compound acts as an essential intermediate:
- Building Block for Complex Molecules : Its functional groups allow it to participate in various chemical reactions, facilitating the synthesis of more complex organic compounds.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a lead compound for developing new anticancer agents.
Case Study 2: Material Properties
Another research project focused on the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating promising applications in high-performance materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The cyano group is known to participate in various biochemical reactions, which can lead to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Cyanophenoxy)acetamide: Similar structure but with the cyano group in the para position.
2-(2-Cyanophenoxy)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
2-(2-Cyanophenoxy)butyramide: Similar structure but with a butyramide moiety instead of acetamide.
Uniqueness
2-(2-Cyanophenoxy)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
2-(2-Cyanophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C10H10N2O2. Its structure features a cyanophenyl group attached to an acetamide moiety, which is significant for its biological interactions.
Research indicates that this compound may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to modulate enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), which plays a critical role in tryptophan metabolism and immune response regulation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against various pathogens, indicating its potential as an antimicrobial agent .
Antimicrobial Activity
A study conducted by Ghozlan et al. (2019) explored the antibacterial efficacy of compounds derived from this compound. The results are summarized in the following table:
Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
---|---|---|
This compound | 12 μg/mL | Staphylococcus aureus |
1,2,4-Oxadiazole Derivative | 6 μg/mL | Clostridioides difficile |
Novel Pyrido[1,2-a]thieno Compounds | 4 μg/mL | Multidrug-resistant E. faecium |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Case Studies
- Modulation of IDO : A case study demonstrated that treatment with this compound resulted in decreased IDO activity in cancer cell lines, suggesting a possible mechanism for enhancing antitumor immunity .
- Antibacterial Screening : Another investigation reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its use in treating infections .
Research Findings
Recent studies have focused on the synthesis of novel derivatives based on the core structure of this compound. These derivatives have shown enhanced biological activity compared to the parent compound. For instance:
- Research published in the Journal of Heterocyclic Chemistry highlighted the synthesis and screening of new compounds derived from this compound, which displayed improved antibacterial properties .
- A patent application discussed various formulations containing this compound and its derivatives as potential therapeutic agents against specific diseases .
Properties
IUPAC Name |
2-(2-cyanophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOYNMJXEHNYAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493561 | |
Record name | 2-(2-Cyanophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-12-9 | |
Record name | 2-(2-Cyanophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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